Cas no 1484-80-6 (2-Ethylpiperidine)

2-Ethylpiperidine 化学的及び物理的性質

名前と識別子

-

- 2-Ethylpiperidine

- (+/-)-2-ethylpiperidine

- 2-ethylpiperidin

- Piperidine,2-ethyl

- NSC 211477

- a-Ethylpiperidine

- 2-ethyl-piperidin

- 2-ethvlpiperidine

- TIMTEC-BB SBB004312

- Piperidine, 2-ethyl-

- alpha-Ethylpiperidine

- AKOS BBS-00003602

- 2-ETHYLPIPERIDINE 95+%

- LF-0519

- BAA48480

- AKOS016039385

- NSC211477

- SB48000

- Y4F771RRU8

- 2-ETHYL-PIPERIDINE,

- 1484-80-6

- EINECS 216-058-7

- AB01003590-01

- F2190-0329

- FT-0612293

- EN300-19079

- NS00045477

- bmse000714

- MFCD00005988

- 2-ethyl piperidine

- AKOS000119095

- E0308

- .alpha.-Ethylpiperidine

- SCHEMBL30613

- (+)-2-Ethyl-piperidine

- 2-ETHYL-PIPERIDINE

- CHEMBL22270

- SB47879

- NSC-211477

- UNII-Y4F771RRU8

- DTXSID90883682

- STL183254

- DTXCID80829933

- BBL100012

- DB-021051

-

- MDL: MFCD00005988

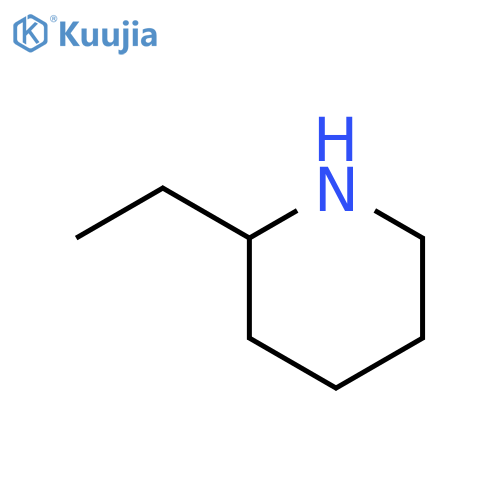

- インチ: 1S/C7H15N/c1-2-7-5-3-4-6-8-7/h7-8H,2-6H2,1H3

- InChIKey: QBBKKFZGCDJDQK-UHFFFAOYSA-N

- ほほえんだ: CCC1CCCCN1

計算された属性

- せいみつぶんしりょう: 113.12000

- どういたいしつりょう: 113.12

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 61.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 12A^2

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: まだ確定していません。

- 密度みつど: 0.85 g/mL at 25 °C(lit.)

- ゆうかいてん: -18°C

- ふってん: 143°C

- フラッシュポイント: 88 °F

- 屈折率: n20/D 1.451(lit.)

- PSA: 12.03000

- LogP: 1.86730

- ようかいせい: 未確定

2-Ethylpiperidine セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H226-H315-H319

- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501

- 危険物輸送番号:UN 2924 3/PG 3

- WGKドイツ:3

- 危険カテゴリコード: R 10:燃えやすい。R 34:やけどの原因になります。

- セキュリティの説明: S26-S36/37/39-S45

-

危険物標識:

- 危険レベル:3.2

- 包装グループ:III

- 危険レベル:3.2

- セキュリティ用語:3.2

- 包装等級:III

- リスク用語:R10; R34

- 包装カテゴリ:III

2-Ethylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-19079-10.0g |

2-ethylpiperidine |

1484-80-6 | 95% | 10.0g |

$73.0 | 2023-07-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IE568-100ml |

2-Ethylpiperidine |

1484-80-6 | 98% | 100ml |

¥1269.0 | 2022-06-10 | |

| Apollo Scientific | OR911632-25g |

2-Ethylpiperidine |

1484-80-6 | 95% | 25g |

£130.00 | 2023-09-02 | |

| eNovation Chemicals LLC | Y1254296-25g |

Piperidine, 2-ethyl- |

1484-80-6 | 98% | 25g |

$265 | 2024-06-08 | |

| Life Chemicals | F2190-0329-1g |

2-Ethylpiperidine |

1484-80-6 | 95%+ | 1g |

$21.0 | 2023-09-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9779-5G |

2-ethylpiperidine |

1484-80-6 | 95% | 5g |

¥ 363.00 | 2023-03-10 | |

| Life Chemicals | F2190-0329-5g |

2-Ethylpiperidine |

1484-80-6 | 95%+ | 5g |

$60.0 | 2023-09-06 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E858534-5mL |

2-Ethylpiperidine |

1484-80-6 | 98% | 5mL |

198.00 | 2021-05-17 | |

| Enamine | EN300-19079-0.5g |

2-ethylpiperidine |

1484-80-6 | 95% | 0.5g |

$19.0 | 2023-07-10 | |

| Life Chemicals | F2190-0329-0.25g |

2-Ethylpiperidine |

1484-80-6 | 95%+ | 0.25g |

$18.0 | 2023-09-06 |

2-Ethylpiperidine 関連文献

-

1. Effect of structure variations on the quadruplex DNA binding ability of nickel Schiff base complexesKimberley J. Davis,Nawal M. O. Assadawi,Son Q. T. Pham,Monica L. Birrento,Christopher Richardson,Jennifer L. Beck,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2018 47 13573

-

Son Q. T. Pham,Christopher Richardson,Celine Kelso,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2020 49 10360

-

3. Supported Rh2O3 sub-nanometer size particles for the direct amination of ethylene with piperidineManideepa Sengupta,Tuhin Suvra Khan,Subhasis Das,Gurmeet Singh,Ravi Kumar,Dibyendu Bhattacharya,M. Ali Haider,Sk Manirul Islam,Ankur Bordoloi Catal. Sci. Technol. 2022 12 3303

-

Sheng-Ying Hsieh,Michael Binanzer,Imants Kreituss,Jeffrey W. Bode Chem. Commun. 2012 48 8892

-

Son Q. T. Pham,Nawal Assadawi,Jadon Wells,Reece A. Sophocleous,Kimberley J. Davis,Haibo Yu,Ronald Sluyter,Carolyn T. Dillon,Celine Kelso,Jennifer L. Beck,Anthony C. Willis,Christopher Richardson,Stephen F. Ralph Dalton Trans. 2020 49 4843

-

6. Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groupsG. Ellis,R. G. Jones J. Chem. Soc. Perkin Trans. 2 1972 437

-

7. The conformational analysis of saturated heterocycles. Part XVIII. The orientation of NH-groups in piperidines and morpholines from infrared spectroscopyR. W. Baldock,A. R. Katritzky J. Chem. Soc. B 1968 1470

-

Kimberley J. Davis,Christopher Richardson,Jennifer L. Beck,Brett M. Knowles,Aurore Guédin,Jean-Louis Mergny,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2015 44 3136

-

9. Asymmetric reduction of imines with lithium butyl(hydro)dipinan-3α-yl-borate and related reagentsJ. F. Archer,D. R. Boyd,W. R. Jackson,M. F. Grundon,W. A. Khan J. Chem. Soc. C 1971 2560

-

Nurul H. Abd Karim,Oscar Mendoza,Arun Shivalingam,Alexander J. Thompson,Sushobhan Ghosh,Marina K. Kuimova,Ramon Vilar RSC Adv. 2014 4 3355

2-Ethylpiperidineに関する追加情報

2-Ethylpiperidine

2-Ethylpiperidine, also known as CAS No. 1484-80-6, is a heterocyclic organic compound that belongs to the piperidine family. It is a six-membered ring consisting of five carbon atoms and one nitrogen atom, with an ethyl group attached to the second carbon of the ring. This compound is widely used in various industries, including pharmaceuticals, agrochemicals, and specialty chemicals. The structure of 2-Ethylpiperidine makes it highly versatile, enabling it to participate in a wide range of chemical reactions and applications.

Recent advancements in synthetic chemistry have led to more efficient methods for the production of 2-Ethylpiperidine. One notable approach involves the use of palladium-catalyzed coupling reactions, which have significantly improved the yield and purity of the compound. These methods are not only environmentally friendly but also cost-effective, making them ideal for large-scale industrial production. The ability to synthesize 2-Ethylpiperidine with high precision has opened new avenues for its application in drug discovery and development.

In the pharmaceutical industry, 2-Ethylpiperidine has gained attention as a key intermediate in the synthesis of various bioactive compounds. For instance, it has been used in the development of antiviral agents, where its unique structure allows for strong interactions with viral proteins. Additionally, research has shown that 2-Ethylpiperidine derivatives exhibit potential anticancer properties, particularly in targeting specific signaling pathways involved in tumor growth and metastasis.

The agrochemical sector has also benefited from the versatility of 2-Ethylpiperidine. It serves as a building block for herbicides and insecticides, where its nitrogen-containing ring structure contributes to the stability and efficacy of these compounds. Recent studies have highlighted the importance of optimizing the synthesis of 2-Ethylpiperidine derivatives to enhance their selectivity and reduce environmental impact.

From a toxicological perspective, understanding the safety profile of 2-Ethylpiperidine is crucial for its industrial applications. Recent research has focused on evaluating its acute and chronic toxicity profiles in various animal models. These studies have provided valuable insights into its potential risks and have guided regulatory agencies in establishing safety standards for handling this compound.

In conclusion, 2-Ethylpiperidine (CAS No. 1484-80-6) is a versatile compound with a wide range of applications across multiple industries. Its unique chemical structure and recent advancements in synthesis methods have positioned it as an important tool in modern chemistry. As research continues to uncover new applications and improve its production processes, 2-Ethylpiperidine is expected to play an even greater role in driving innovation across various fields.

1484-80-6 (2-Ethylpiperidine) 関連製品

- 6287-19-0(2,4-Dimethylpiperidine)

- 504-03-0(Nanofin)

- 3197-42-0((S)-2-Methylpiperidine)

- 3238-60-6(2-Propylpiperidine)

- 766-17-6((2R,6S)-2,6-dimethylpiperidine)

- 22160-08-3((R)-2-Ethylpiperidine)

- 13748-14-6(2-Propylazepane)

- 1722-95-8((2R)-2-methylpiperidine)

- 15932-66-8((1-Piperidin-2-ylethyl)amine)

- 1270482-42-2(1-(3-CYCLOPENTYLOXYPHENYL)PROPYLAMINE)